2-(2-氨基乙基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

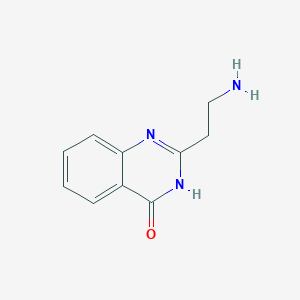

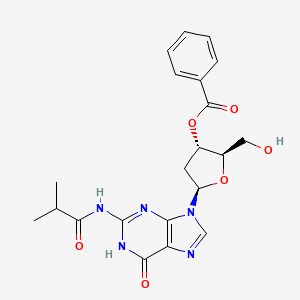

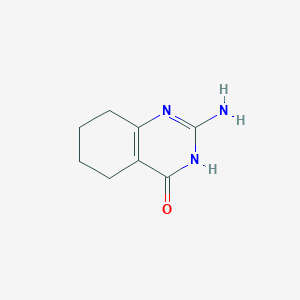

2-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolines . Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The molecule contains a total of 35 bonds, including 18 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one involves the chemoselective conversion of 2-amido-aryl oxazolines to quinazolin-4(3H)-ones . This reaction is proposed to involve a PIFA-mediated 6π electrocyclization followed by an in situ nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 2-(2-aminoethyl)quinazolin-4(3H)-one includes 2 primary amines (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine . It also contains 2 six-membered rings and 1 ten-membered ring .科学研究应用

合成和化学应用

2-(2-氨基乙基)喹唑啉-4(3H)-酮及其衍生物已成为各种合成方法的焦点,因为它们在药物化学中的相关性。Kumar等人(2015)开发了简单、绿色的一锅法合成2,3-二取代喹唑啉-4(3H)-酮的方法,展示了在合成对中枢神经系统起作用的药物,如美他喹酮和美布喹酮(Kumar et al., 2015)中的应用。Parua等人(2017)报告了一种环境友好的一锅法级联合成喹唑啉-4(3H)-酮的方法,突出了这种化合物在合成化学中的多功能性(Parua et al., 2017)。

抗癌和抗病毒特性

喹唑啉-4(3H)-酮衍生物显示出作为抗癌和抗病毒药物的潜力。Mulakayala等人(2012)合成了2-芳基喹唑啉-4(3H)-酮,并评估了它们对癌细胞系的抗增殖特性,表明它们在药物化学中的潜在应用(Mulakayala et al., 2012)。Selvam等人(2007)设计并合成了具有抗各种呼吸道和生物防御病毒活性的新型喹唑啉-4(3H)-酮,突出了它们在抗病毒药物开发中的潜力(Selvam et al., 2007)。

抗菌和抗微生物应用

喹唑啉-4(3H)-酮衍生物的抗菌和抗微生物特性一直备受关注。Wang等人(2014)合成了新型喹唑啉-4(3H)-酮的席夫碱衍生物,展示了它们对烟草和番茄细菌性枯萎病的良好至优异的抗菌活性(Wang et al., 2014)。Antypenko等人(2016)合成了新型喹唑啉-4(3H)-硫酮,并评估了它们的抗微生物和抗癌特性,揭示了它们在抗微生物治疗中的潜力(Antypenko et al., 2016)。

与生物分子的相互作用

已经探讨了喹唑啉-4(3H)-酮衍生物与生物分子的相互作用,以探索潜在的治疗应用。戴云(2009)研究了3-(2-氨基乙基)-2-苯胺基喹唑啉-4(3H)-酮与牛血清白蛋白之间的结合,阐明了这些化合物与蛋白质的相互作用机制的潜在性(Dai Yun, 2009)。

安全和危害

While specific safety and hazard information for 2-(2-aminoethyl)quinazolin-4(3H)-one is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using the product .

属性

IUPAC Name |

2-(2-aminoethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQKHVKJNPNRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649361 |

Source

|

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethyl)quinazolin-4(3H)-one | |

CAS RN |

437998-07-7 |

Source

|

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)